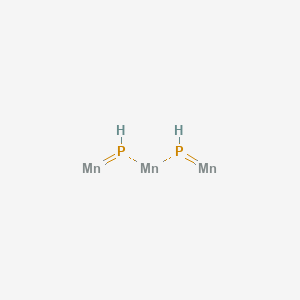
锰;膦亚基化锰
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of manganese complexes often involves hydrothermal methods, as seen in the preparation of a new manganese(II) phosphite templated by ethylenediamine (Fernández et al., 2000). These processes can lead to compounds with intricate structures, influenced by factors such as the ligands involved and the conditions under which the synthesis occurs.
Molecular Structure Analysis
Manganese complexes can exhibit diverse molecular structures, ranging from simple mononuclear entities to complex multinuclear clusters. For instance, manganese complexes with 1,3,5-triaza-7-phosphaadamantane (PTA) show unique coordination where the metal preferentially binds to nitrogen over phosphorus, indicating the versatility in manganese's coordination chemistry (Frost et al., 2006).
Chemical Reactions and Properties
Manganese catalysis is noteworthy for enabling a broad range of chemical reactions, from C–H activation to water oxidation. For example, manganese-catalyzed C–H activation demonstrates the metal's capacity to facilitate diverse functionalizations, reflecting its significant potential in organic synthesis (Liu & Ackermann, 2016).
Physical Properties Analysis
The physical properties of manganese complexes, such as luminescence and magnetic behaviors, are closely tied to their molecular structures. The study by Fernández et al. (2000) not only describes the synthetic process but also delves into properties like luminescence, providing insights into the compound's electronic structure and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of manganese complexes, including their reactivity and stability, are influenced by their structural characteristics. For instance, manganese oxides, known for their catalytic activities, demonstrate the impact of atomic positions on catalytic efficiency, as highlighted in the study on water oxidation by crystalline polymorphs of manganese oxides (Robinson et al., 2013).
科学研究应用
-
Organic Electroluminescence
- Phosphorescent manganese (II) complexes are being used in the field of organic electroluminescence .
- These complexes are emerging as a new generation of phosphorescent materials showing great potentials in many applications, owing to their unique features including highly efficient phosphorescence, diverse structural/molecular design, and ease of synthesis .
- The molecular design strategies of these complexes include neutral complexes, ionic complexes, coordination polymers, and other types of complexes .
- The results of these applications are promising, with the complexes showing rich physical properties such as triboluminescence and stimuli-responsivity .
-
Information Recording and Security Protection
- Another application of phosphorescent manganese (II) complexes is in the field of information recording and security protection .
- The unique photophysical properties of these complexes make them suitable for this application .
- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .
- The outcomes of this application are also promising, but specific quantitative data or statistical analyses are not provided in the source .
-
Temperature Sensors
- Phosphorescent manganese (II) complexes are also being used in the development of temperature sensors .
- The complexes’ phosphorescence, structural diversity, and other physical properties make them suitable for this application .
- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .
- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .
-
Biomedical Applications
- Manganese-based nanoparticles, including those based on manganese (II) complexes, have shown great potential for various biomedical applications .
- These nanoparticles have unique fundamental properties that make them suitable for this field .
- Scientists are focusing on the development of new manganese-based nanoparticles due to their indispensable utilities .
- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .
-
Nanotechnology
- Manganese-based nanoparticles are being used in the field of nanotechnology .
- The unique properties of these nanoparticles make them suitable for this application .
- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the unique properties of the nanoparticles .
- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .
-
Energy Transfer
- Phosphorescent manganese (II) complexes are being used in the field of energy transfer .
- The unique features of these complexes, including highly efficient phosphorescence, diverse structural/molecular design, and ease of synthesis, make them suitable for this application .
- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .
- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .
-
Structural Features and Photophysics
- Phosphorescent manganese (II) complexes are also being used in the field of structural features and photophysics .
- The unique properties of these complexes, including their structural diversity and rich physical properties (e.g., triboluminescence, stimuli-responsivity, etc.), make them suitable for this application .
- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the unique properties of the complexes .
- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .
安全和危害
未来方向
While specific future directions for “Manganese;phosphanylidenemanganese” are not available, research on manganese and its compounds continues to expand. For instance, mesostructured manganese phosphonate shows great potential as a high-performance pseudocapacitive material . Furthermore, understanding the multiple pathways by which biogeochemical manganese and carbon cycling intersect could lead to significant progress in the development of reliable therapeutic interventions against manganese-induced neurotoxicity .
属性
IUPAC Name |
manganese;phosphanylidenemanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mn3P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.778 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese;phosphanylidenemanganese | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-Dimethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174036.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174037.png)
![4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol](/img/no-structure.png)
![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174044.png)
![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)